

Commercial Sourcing and Technical Profile of 2,2-Difluoropentanedioic Acid

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Compound of Interest

Compound Name: 2,2-Difluoropentanedioic Acid

Cat. No.: B1342372

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the commercial availability of **2,2-Difluoropentanedioic Acid** (CAS Number: 380-86-9), a fluorinated organic compound of potential interest in medicinal chemistry and materials science. Due to a notable absence of publicly available research and application data, this document focuses on supplier information and the general context of fluorinated molecules in drug discovery.

Commercial Suppliers

A number of chemical suppliers offer **2,2-Difluoropentanedioic Acid**. The table below summarizes available quantitative data from various vendors to facilitate comparison. Researchers are advised to contact suppliers directly for the most current pricing, availability, and detailed specifications.

Supplier	Product Number	Purity	Available Quantities
--INVALID-LINK--	P92894	95%	500 mg, 1 g, 5 g
--INVALID-LINK--	N/A	98%	Milligram to Metric Ton scale
--INVALID-LINK--	N/A	>99.5%	Minimum 1 kg
--INVALID-LINK--	GD10966	>95.00%	25 mg, 100 mg, 500 mg
--INVALID-LINK--	80765	95%	Inquire for details
--INVALID-LINK--	N/A	Inquire for details	Gram to multi-ton scale
--INVALID-LINK--	N/A	95%	100 g

Physicochemical Properties

Property	Value
CAS Number	380-86-9
Molecular Formula	C ₅ H ₆ F ₂ O ₄
Molecular Weight	168.09 g/mol
Structure	HOOC(CH ₂) ₂ CF ₂ COOH

Experimental Protocols and Biological Activity

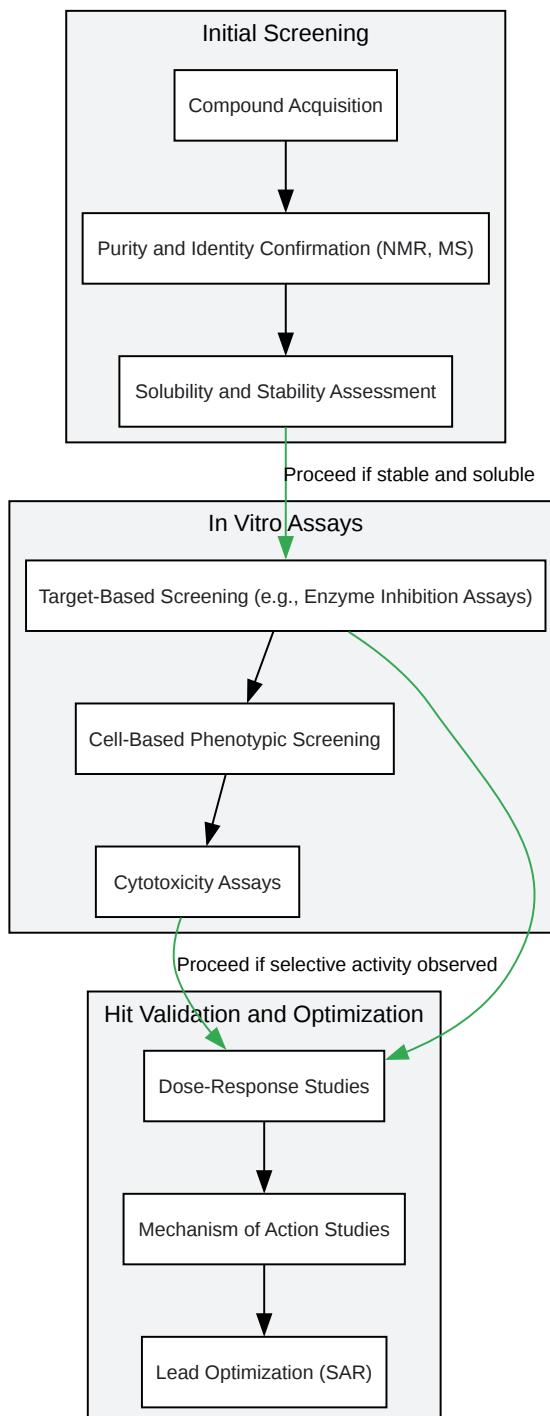
A comprehensive search of scientific literature and technical databases did not yield specific experimental protocols, signaling pathways, or biological activity data for **2,2-Difluoropentanedioic Acid**. The applications and mechanisms of action for this particular molecule have not been described in publicly accessible research.

Potential Research Applications (Hypothetical)

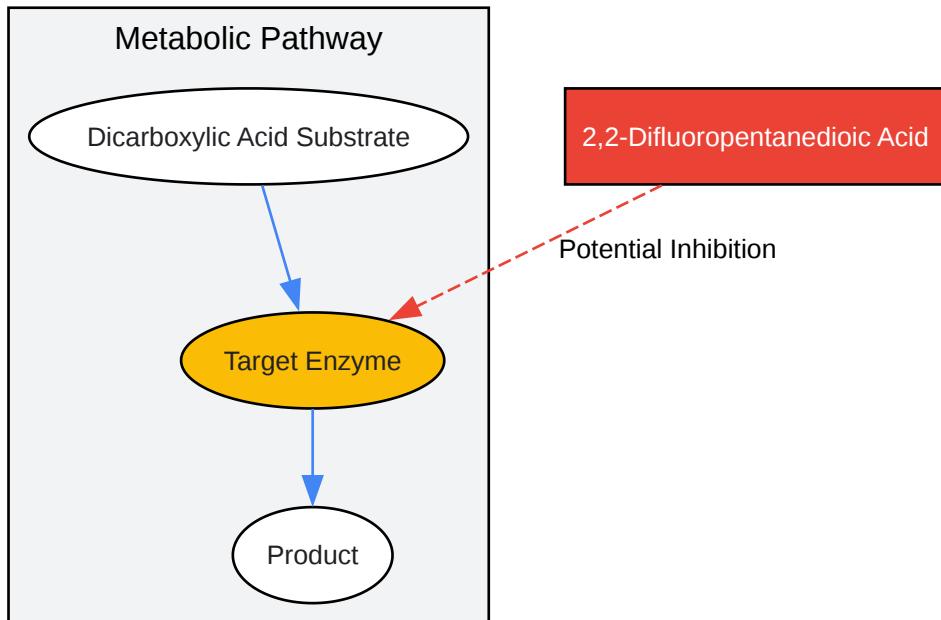
While no specific applications have been documented, the structural features of **2,2-Difluoropentanedioic Acid** suggest potential areas of investigation for researchers in drug development. The gem-difluoro group can act as a bioisostere for a carbonyl group or a malonate, potentially influencing metabolic stability and binding affinity to target proteins.

Below is a hypothetical workflow for the initial investigation of a novel fluorinated compound like **2,2-Difluoropentanedioic Acid** in a drug discovery context.

Hypothetical Investigative Workflow



Hypothetical Enzyme Inhibition

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